BenchChemオンラインストアへようこそ!

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

pKa modulation amine basicity lead optimization

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1780690-69-8) is a synthetic halogenated tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a difluoromethyl (CHF2) group at the 3-position. The 3-difluoromethyl substitution lowers the pKa of the THIQ secondary amine to approximately 6.42, compared to 9.53 for the unsubstituted parent and 9.42 for the 3-methyl analog, substantially altering protonation state at physiological pH.

Molecular Formula C10H11BrClF2N
Molecular Weight 298.55 g/mol
Cat. No. B13479481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC10H11BrClF2N
Molecular Weight298.55 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)Br)C(F)F.Cl
InChIInChI=1S/C10H10BrF2N.ClH/c11-8-2-1-6-5-14-9(10(12)13)4-7(6)3-8;/h1-3,9-10,14H,4-5H2;1H
InChIKeyJTIBZCXPBIVOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Procurement Considerations for a Specialized Fluorinated THIQ Building Block


6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1780690-69-8) is a synthetic halogenated tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a difluoromethyl (CHF2) group at the 3-position. The 3-difluoromethyl substitution lowers the pKa of the THIQ secondary amine to approximately 6.42, compared to 9.53 for the unsubstituted parent and 9.42 for the 3-methyl analog, substantially altering protonation state at physiological pH [1]. The compound has a molecular formula of C10H10BrF2N and a molecular weight of 262.09 g/mol . This scaffold is structurally related to a well-studied series of phenylethanolamine N-methyltransferase (PNMT) inhibitors in which the difluoromethyl group imparts a uniquely favorable balance of target potency and selectivity against the α2-adrenoceptor — a property not achievable with 3-methyl, 3-monofluoromethyl, or 3-trifluoromethyl analogs [1].

Why Generic THIQ Analogs Cannot Substitute for 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride


In-class 1,2,3,4-tetrahydroisoquinoline derivatives cannot be freely interchanged because the nature of the 3-position substituent exerts a profound, quantitatively predictable effect on both the amine pKa and the steric profile of the molecule, which in turn govern target affinity, selectivity, and off-target binding [1]. The difluoromethyl group (pKa ≈ 6.42) occupies a 'Goldilocks' zone: it lowers basicity sufficiently to reduce α2-adrenoceptor affinity by orders of magnitude relative to 3-methyl (pKa 9.42) and 3-fluoromethyl (pKa 7.88) analogs, yet retains PNMT inhibitory potency that is lost upon moving to the 3-trifluoromethyl (pKa 4.88) congener [1]. Additionally, regioisomerism matters: the position of bromine substitution (6- vs. 7-) can alter steric and electronic complementarity with enzyme sub-pockets, as demonstrated by differential activities among 7-substituted analogs within the same β-fluorination series [1]. These interdependent effects mean that swapping to a simpler or more readily available 3-methyl, 3-unsubstituted, or even 3-fluoromethyl THIQ — or changing the halogen position — will produce a compound with fundamentally different protonation state, target engagement, and selectivity profile, breaking the intended structure–activity relationship.

Quantitative Differentiation Evidence for 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride


pKa Modulation by 3-Difluoromethyl Group: Quantitative Baseline for Selectivity Design

The 3-difluoromethyl group lowers the pKa of the THIQ amine from 9.53 (unsubstituted, R=H) and 9.42 (R=CH3) to 6.42 (R=CHF2), a decrease of approximately 1.5 log units per fluorine atom [1]. This places the amine in a partially protonated state at physiological pH (7.4), whereas 3-methyl-THIQ (pKa 9.42) is >99% protonated and 3-trifluoromethyl-THIQ (pKa 4.88) is <1% protonated. The intermediate pKa of 6.42 is a critical determinant of the 'Goldilocks' selectivity window — sufficiently deprotonated to reduce α2-adrenoceptor affinity yet sufficiently basic to maintain target engagement with PNMT [1].

pKa modulation amine basicity lead optimization CNS drug design

PNMT Inhibitory Potency: 3-Difluoromethyl vs. 3-Fluoromethyl and 3-Trifluoromethyl Analogs

In a head-to-head series of 7-bromo-substituted THIQs (the closest available regioisomer pair to the 6-bromo target compound), the 3-difluoromethyl analog (11b) exhibited a PNMT Ki of 0.094 µM, compared to 0.023 µM for 3-fluoromethyl (11a) and 3.2 µM for 3-trifluoromethyl (11c) [1]. The difluoromethyl compound retains potent PNMT inhibition (34-fold more potent than the trifluoromethyl congener) while achieving a dramatically superior selectivity ratio. This potency retention is attributed to the optimal balance of steric bulk and pKa: the CHF2 group is small enough to fit the lipophilic channel near the THIQ 3-position but sufficiently electron-withdrawing to tune basicity [1]. Although the 6-bromo regioisomer was not directly evaluated in this study, the pKa contribution is regioisomer-independent, and the 6-bromo substitution pattern is expected to interact with the aromatic binding region of PNMT similarly to the 7-bromo analog [1].

PNMT inhibition catecholamine biosynthesis enzyme inhibitor selectivity structure-activity relationship

Selectivity Against α2-Adrenoceptor: The Decisive Differentiation Parameter

The 3-difluoromethyl-7-bromo-THIQ (11b) demonstrates an α2-adrenoceptor Ki of 230 µM, representing a 2400-fold selectivity ratio (α2/hPNMT) [1]. In contrast, the corresponding 3-fluoromethyl analog (11a) shows a selectivity ratio of only 280 (α2 Ki = 6.4 µM), while the 3-trifluoromethyl analog (11c) has an α2 Ki >1000 µM but with severely diminished PNMT potency [1]. The unfluorinated 7-bromo parent (compound 7) has a selectivity ratio of merely 4.1 (α2 Ki = 0.23 µM) [1]. This dramatic 585-fold selectivity improvement over the unfluorinated analog — and 8.6-fold improvement over the 3-fluoromethyl analog — demonstrates that the CHF2 group is uniquely capable of decoupling target affinity from α2-adrenoceptor binding. The origin of this effect lies in the progressive decrease in amine pKa: the charged (protonated) form binds the α2-adrenoceptor, and at pKa 6.42, the fraction of protonated species at assay pH is substantially reduced [1].

α2-adrenoceptor selectivity off-target binding CNS safety margin blood pressure

6-Bromo vs. 7-Bromo Regioisomerism: Differentiated Aromatic Substitution Patterns for SAR Exploration

While the 7-bromo-3-difluoromethyl-THIQ (11b, CAS not identified in search but listed in BRENDA) has been extensively characterized for PNMT/α2-adrenoceptor activity [1], the 6-bromo regioisomer (CAS 1780690-69-8) offers a distinct aromatic substitution pattern with predictable differences in electronic distribution and steric presentation. In the 6-position, bromine is para to the ethylamine bridge and meta to the benzylic carbon, whereas 7-bromo is meta to the bridge. This positional shift alters the directionality of any halogen-bonding interactions with target proteins and changes the electrostatic potential surface of the aromatic ring . The 6-bromo regioisomer may consequently exhibit differentiated activity at targets where the bromine serves as a pharmacophoric element, such as kinase hinge-region binders or bromodomain ligands [2]. Procurement of both regioisomers is therefore necessary for comprehensive SAR exploration around the bromine position.

regioisomer differentiation halogen bonding aromatic substitution kinase inhibitor design

Halogen Identity at the 6-Position: Bromine vs. Alternative Substituents for Target Interaction

Within the 7-substituted-3-difluoromethyl-THIQ series, the identity of the halogen at the aromatic position substantially modulates both PNMT potency and α2-adrenoceptor selectivity. Compounds with R7 = Br (11b, PNMT Ki = 0.094 µM) exhibit >2-fold greater PNMT inhibitory potency than the iodo analog (13b, PNMT Ki = 0.20 µM), and >10-fold greater potency than the cyano analog (18b, PNMT Ki = 3.1 µM) [1]. The bromine atom presents an optimal balance of size, polarizability, and sigma-hole potential for engaging the PNMT aromatic binding pocket, while simultaneously maintaining α2 selectivity >2400 [1]. The 6-bromo-3-difluoromethyl-THIQ target compound is therefore expected to retain the favorable bromine pharmacophore while offering the alternative 6-position regioisomerism for programs seeking to exploit halogen-bonding interactions at a shifted vector. These data underscore that the bromine atom is not merely a synthetic handle but a pharmacophoric element whose identity directly impacts target binding parameters [1].

halogen bonding bromine pharmacophore sigma-hole interaction fragment-based drug design

Primary Application Scenarios for 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Selective PNMT Inhibitor Lead Optimization Programs Requiring Defined pKa and Selectivity Parameters

Research groups targeting phenylethanolamine N-methyltransferase for cardiovascular or CNS indications require the 3-difluoromethyl-THIQ scaffold as the core for maintaining the 'Goldilocks' selectivity window [1]. The 6-bromo substitution provides a synthetic handle for further diversification (e.g., Suzuki coupling, Buchwald-Hartwig amination) while potentially modulating the aromatic binding interaction profile. The established pKa of 6.42 for the CHF2-substituted amine ensures that any elaborated analog retains the optimal protonation state for α2-adrenoceptor selectivity, a feature that cannot be achieved with 3-methyl or 3-fluoromethyl alternatives [1].

Regioisomeric SAR Expansion of Halogenated THIQ Series for CNS Target Discovery

Programs that have identified the 7-bromo-3-difluoromethyl-THIQ (compound 11b) as a hit in PNMT or related methyltransferase screens can use the 6-bromo regioisomer to probe the directional preference of halogen-protein interactions [1]. The identical molecular weight and orthogonal synthetic accessibility make this compound an ideal tool for head-to-head regioisomer comparisons in biochemical and cellular assays, enabling definitive attribution of activity differences to bromine vector rather than molecular property changes .

Synthesis of Diversifiable THIQ-Based Kinase or GPCR Probe Libraries

The 6-bromo-3-difluoromethyl-THIQ core combines three desirable features for library construction: (1) a halogen at the 6-position enabling Pd-catalyzed cross-coupling diversification; (2) a 3-difluoromethyl group that modulates amine basicity and metabolic stability via the β-fluorination effect documented by Grunewald et al. [1]; and (3) the THIQ scaffold's established privileged status for GPCR and kinase targets [2]. The compound serves as a versatile intermediate for parallel synthesis of analogs exploring both aromatic substitution (via bromine displacement) and N-functionalization, with the difluoromethyl group serving as a metabolically stable, non-basic isostere of a methylamine [1].

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's distinct physicochemical profile — including the characteristic [M+H]+ ion of the bromine isotope pattern (1:1 ratio) combined with the CHF2 moiety — makes it suitable as a reference standard for LC-MS/MS method development in bioanalytical laboratories . Its defined CAS registry number (1780690-69-8) and structural uniqueness facilitate unambiguous identification in complex biological matrices, supporting pharmacokinetic and drug metabolism studies of THIQ-based lead series .

Quote Request

Request a Quote for 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.